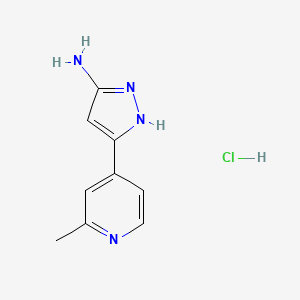
3-Amino-5-(2-methyl-4-pyridyl)pyrazole Hydrochloride
Beschreibung
MFCD32876693 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H11ClN4 |
|---|---|
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
5-(2-methylpyridin-4-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4.ClH/c1-6-4-7(2-3-11-6)8-5-9(10)13-12-8;/h2-5H,1H3,(H3,10,12,13);1H |
InChI-Schlüssel |
MUTXAGJIQDENJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2=CC(=NN2)N.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of MFCD32876693 involves several synthetic routes. One common method includes the use of triazolo ring compounds. The preparation method is simple and suitable for industrial large-scale production. The crystal form of the compound methanesulfonate is selected from a specific crystal form, which has good solubility and stability .
Industrial Production Methods: The industrial production of MFCD32876693 involves the use of methanesulfonate crystal forms. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production. This ensures that the compound can be produced in large quantities while maintaining its stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32876693 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32876693 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed: The major products formed from the reactions of MFCD32876693 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
MFCD32876693 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, MFCD32876693 is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemical products .
Wirkmechanismus
The mechanism of action of MFCD32876693 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .
Vergleich Mit ähnlichen Verbindungen
Conclusion
MFCD32876693 is a versatile compound with significant applications in various fields Its unique properties, including stability and solubility, make it valuable for scientific research and industrial production
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


